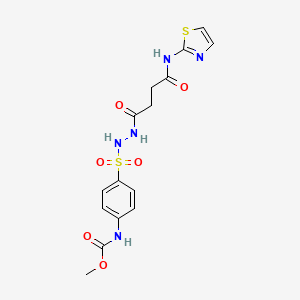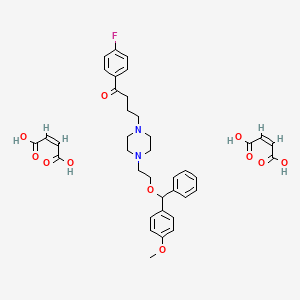
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N'-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate typically involves multiple steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the benzhydryloxy group: This step involves the reaction of piperazine with 4-methoxybenzhydrol in the presence of a suitable catalyst.
Attachment of the fluorobenzoyl group: This is done by reacting the intermediate with 4-fluorobenzoyl chloride under anhydrous conditions.
Formation of the dimaleate salt: The final compound is obtained by reacting the intermediate with maleic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-chlorobenzoyl)propyl)piperazine dimaleate
- **N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-bromobenzoyl)propyl)piperazine dimaleate
Uniqueness
N-(2-(4-Methoxybenzhydryloxy)ethyl)-N’-(3-(4-fluorobenzoyl)propyl)piperazine dimaleate is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its chloro- or bromo- counterparts. This uniqueness can be reflected in its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
65329-80-8 |
|---|---|
Molekularformel |
C38H43FN2O11 |
Molekulargewicht |
722.8 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C30H35FN2O3.2C4H4O4/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24;2*5-3(6)1-2-4(7)8/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
VTZQWHCMGAKHID-SPIKMXEPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(OCCN2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


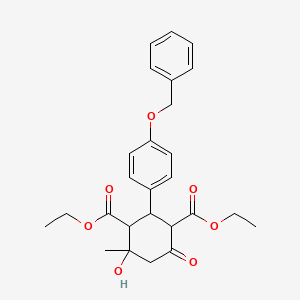
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
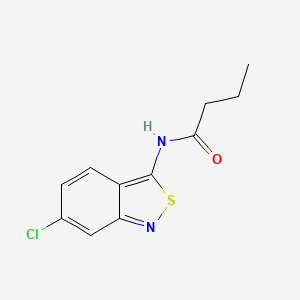
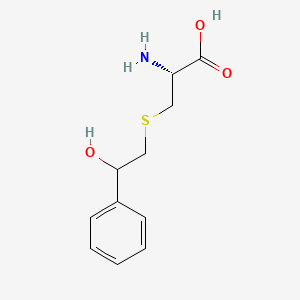
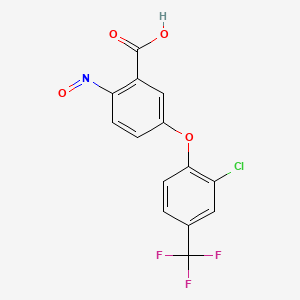

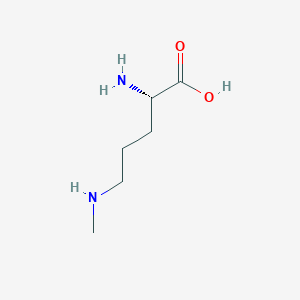
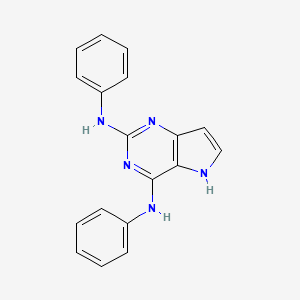
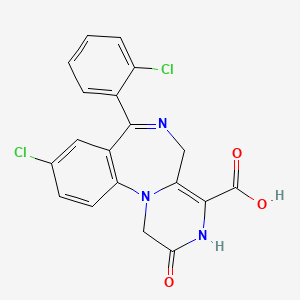
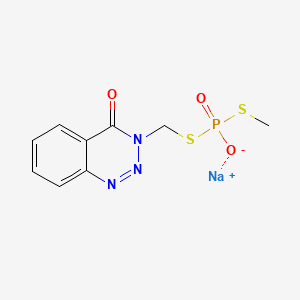

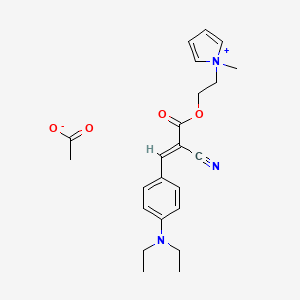
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
